![molecular formula C12H23NOS B7593316 [2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)
[2-(Thian-4-ylamino)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Thian-4-ylamino)cyclohexyl]methanol, commonly known as TAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAC belongs to the class of cyclohexylamines and has been studied extensively for its pharmacological properties.
Mécanisme D'action
TAC acts as a modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein synthesis. TAC has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TAC has been shown to have various biochemical and physiological effects. It can increase the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the growth and survival of neurons. TAC has also been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, TAC has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Avantages Et Limitations Des Expériences En Laboratoire
TAC has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, TAC has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of TAC. One potential area of research is the development of TAC analogs with improved pharmacological properties. Another area of research is the investigation of TAC's potential therapeutic applications in the treatment of various diseases, including Alzheimer's, Parkinson's, and rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of TAC and its effects on various cellular processes.
In conclusion, TAC is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAC acts as a modulator of the sigma-1 receptor and has been shown to have neuroprotective and anti-inflammatory effects. TAC has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, it also has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for the study of TAC, including the development of TAC analogs and the investigation of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
TAC can be synthesized using a variety of methods, including the reduction of 2-(thian-4-yl)cyclohexanone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 2-(thian-4-yl)cyclohexanone with methylmagnesium bromide, followed by the reduction of the resulting alcohol with sodium borohydride.
Applications De Recherche Scientifique
TAC has been studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and immunology. It has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. TAC has also been studied for its anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[2-(thian-4-ylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c14-9-10-3-1-2-4-12(10)13-11-5-7-15-8-6-11/h10-14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQKLIAGKJEWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2-ethylphenyl)methyl]urea](/img/structure/B7593235.png)
![2,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593237.png)
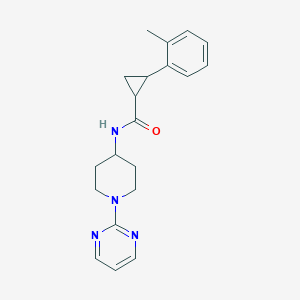
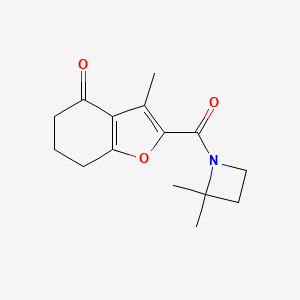
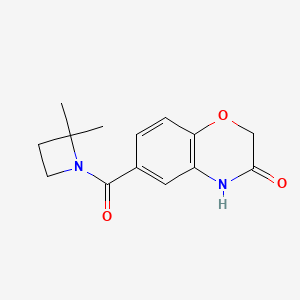
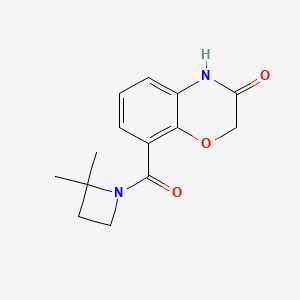
![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
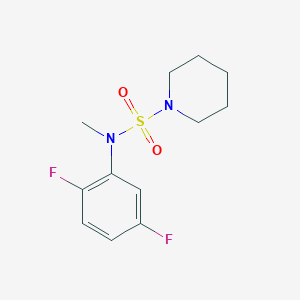
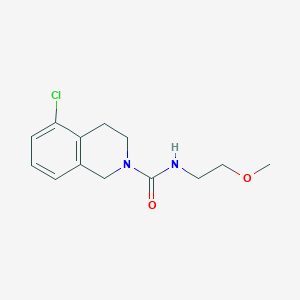
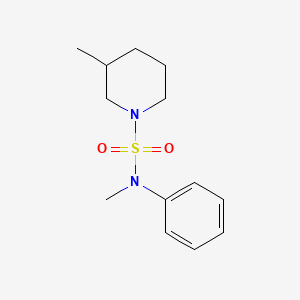
![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)
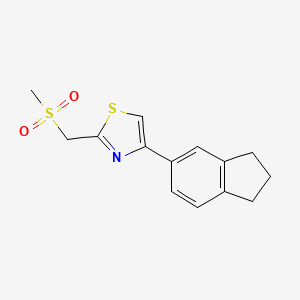
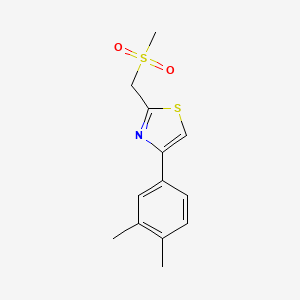
![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)